molecular formula C18H11NO2S B3058271 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- CAS No. 88735-48-2

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-

Cat. No. B3058271
CAS RN: 88735-48-2
M. Wt: 305.4 g/mol
InChI Key: NYIBHLXITYCPIF-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-” is a compound that belongs to the class of organic compounds known as benzopyrans . Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . There are two isomers of benzopyran that vary by the orientation of the fusion of the two rings compared to the oxygen .


Synthesis Analysis

Benzopyran and its heterocyclic derivatives are widely used as lactone scaffolds used by innovative methods for the preparation of heterocyclic molecules . The synthesis of coumarins enabled by current approaches and their most recent bio-applications are discussed in a book chapter . The synthesis of 3-aryl-substituted benzopyrans by Houben‒Hoesch reaction using methylphloroglucinol 1 as a substrate has been described .


Molecular Structure Analysis

The molecular structure of “2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The radical form of benzopyran is paramagnetic. The unpaired electron is delocalized over the whole benzopyran molecule, rendering it less reactive than one would expect otherwise .

Scientific Research Applications

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes. For instance, it has been used in the synthesis of Palladium (II), Platinum (II), and Silver (I) complexes with 3-acetylcoumarin benzoylhydrazone Schiff base .

Biological Interactions

These metal complexes have shown significant biological interactions. They have been found to bind with calf thymus (ctDNA), yeast (tRNA), and bovine serum albumin (BSA) through absorption/emission spectral titration studies .

Cytotoxic Activity

The metal complexes derived from this compound have shown cytotoxic activity against human cancerous cell lines and a non-cancerous lung fibroblast (WI38) one . Among all the compounds, the complex C2 showed the highest activity .

Anticancer Activity

The compound has been found to have anticancer activity. The anticancer activity of the ligand has been improved by incorporating the metal ions .

Antimicrobial Activity

Coumarins, a class of compounds to which this compound belongs, have been found to have antimicrobial activity .

Anti-inflammatory Activity

Coumarins have also been found to have anti-inflammatory activity .

Antioxidant Activity

Coumarins have been found to have antioxidant activity .

Inhibitory Activity against SHP1

2-phenyl-1,3,4-thiadiazole derivatives, which are related to this compound, have been found to have inhibitory activity against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein that is widely accepted as a convergent node for oncogenic cell-signaling cascades .

Mechanism of Action

Target of Action

The primary targets of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- are acetylcholinesterases (AChEs) . AChEs are crucial enzymes involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets (AChEs) by acting as an inhibitor . It binds to the active site of the enzyme, preventing the normal substrate, acetylcholine, from accessing the site. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.

properties

IUPAC Name

3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIBHLXITYCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356730
Record name 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-

CAS RN

88735-48-2
Record name 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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